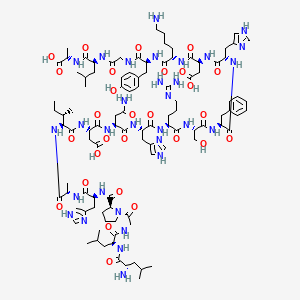
Galanin(10-29) (pig)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanin(10-29) (pig): is a biologically active neuropeptide derived from the larger galanin peptide. Galanin itself is a 29- or 30-amino acid peptide originally isolated from the porcine intestinal tract in 1983 . This peptide is involved in a variety of physiological functions, including the regulation of hormones and neurotransmitter release, antinociceptive activity, depression, and sleep/wake homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galanin(10-29) (pig) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of galanin(10-29) (pig) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Galanin(10-29) (pig) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products: The major product of these reactions is the galanin(10-29) (pig) peptide itself, with potential side products being truncated or misfolded peptides, which are typically removed during purification.
Scientific Research Applications
Chemistry: Galanin(10-29) (pig) is used as a tool in studying peptide synthesis and purification techniques. It serves as a model peptide for optimizing solid-phase peptide synthesis protocols.
Biology: In biological research, galanin(10-29) (pig) is used to study the function of galanin receptors (GALR1, GALR2, and GALR3). These receptors are involved in various physiological processes, including energy metabolism, neuropathic pain, epileptic activity, and sleep homeostasis .
Medicine: Galanin(10-29) (pig) has potential therapeutic applications in treating conditions such as depression, epilepsy, and neuropathic pain. It is also being investigated for its role in neuroprotection and neuronal regeneration .
Industry: In the pharmaceutical industry, galanin(10-29) (pig) is used in drug development and screening assays to identify potential modulators of galanin receptors.
Mechanism of Action
Galanin(10-29) (pig) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3), which are G protein-coupled receptors (GPCRs). Upon binding, these receptors activate different intracellular signaling pathways:
GALR1 and GALR3: Signal through the Gi/o pathway, leading to inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.
Comparison with Similar Compounds
Comparison: Galanin(10-29) (pig) is unique in its ability to selectively bind and activate specific galanin receptors, making it a valuable tool in studying receptor function and signaling pathways. Compared to other galanin fragments, such as galanin(2-29) (pig) and galanin(7-29) (pig), galanin(10-29) (pig) may exhibit different binding affinities and functional selectivity, providing insights into the structure-activity relationships of galanin peptides .
Properties
Molecular Formula |
C102H153N31O28 |
|---|---|
Molecular Weight |
2261.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C102H153N31O28/c1-11-54(8)83(132-84(143)55(9)117-91(150)70(36-59-42-108-48-114-59)129-99(158)77-23-18-30-133(77)80(138)46-113-86(145)66(32-52(4)5)122-85(144)63(104)31-51(2)3)100(159)130-75(41-82(141)142)97(156)127-73(39-78(105)136)95(154)126-71(37-60-43-109-49-115-60)93(152)121-65(22-17-29-111-102(106)107)89(148)131-76(47-134)98(157)124-69(34-57-19-13-12-14-20-57)92(151)125-72(38-61-44-110-50-116-61)94(153)128-74(40-81(139)140)96(155)120-64(21-15-16-28-103)88(147)123-68(35-58-24-26-62(135)27-25-58)87(146)112-45-79(137)119-67(33-53(6)7)90(149)118-56(10)101(160)161/h12-14,19-20,24-27,42-44,48-56,63-77,83,134-135H,11,15-18,21-23,28-41,45-47,103-104H2,1-10H3,(H2,105,136)(H,108,114)(H,109,115)(H,110,116)(H,112,146)(H,113,145)(H,117,150)(H,118,149)(H,119,137)(H,120,155)(H,121,152)(H,122,144)(H,123,147)(H,124,157)(H,125,151)(H,126,154)(H,127,156)(H,128,153)(H,129,158)(H,130,159)(H,131,148)(H,132,143)(H,139,140)(H,141,142)(H,160,161)(H4,106,107,111)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-/m0/s1 |
InChI Key |
UAOTUUKSRUXJQS-UDKLMHSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















